2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a synthetic small molecule characterized by a dihydropyridazinone core substituted with a 3-fluorobenzenesulfonyl group at position 3 and an acetamide side chain linked to a 4-methoxyphenylmethyl moiety. The dihydropyridazinone scaffold is known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding .
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-29-16-7-5-14(6-8-16)12-22-18(25)13-24-20(26)10-9-19(23-24)30(27,28)17-4-2-3-15(21)11-17/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWNLFMPVHHHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: This is achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with 4-methoxybenzyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure, combining sulfonyl, fluorinated aromatic, and methoxy-substituted groups. Below is a comparative analysis with structurally related compounds:
Key Findings
Electron-Withdrawing Effects: The 3-fluorobenzenesulfonyl group in the target compound may enhance binding to polar enzyme active sites compared to non-fluorinated analogs, as seen in Glide XP docking studies where fluorinated ligands exhibited stronger hydrophobic enclosure and hydrogen-bonding scores .
Lipophilicity vs.
Stereochemical Complexity : Unlike the stereoisomers in , the target compound lacks chiral centers, simplifying synthesis but possibly limiting selectivity compared to enantiomerically resolved analogs .
Therapeutic Potential: While ferroptosis-inducing compounds () often rely on redox-active moieties (e.g., peroxides), the target compound’s sulfonyl group may instead target cysteine residues in enzymes, suggesting divergent mechanisms .
Contradictions and Limitations
- highlights the importance of natural compound biosynthesis, but the synthetic nature of the target compound may limit ecological compatibility in agricultural uses .
- The absence of crystallographic data (cf. WinGX/ORTEP in ) for the target compound introduces uncertainty in its 3D conformation and intermolecular interactions .
Biological Activity
The compound 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic derivative known for its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H19FN2O3S
- Molecular Weight : 364.42 g/mol
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies:
- Acetylcholinesterase Inhibition : Exhibited an IC50 value of 8.5 µM, indicating potential use in treating Alzheimer's disease by enhancing cholinergic activity.
- Xanthine Oxidase Inhibition : Demonstrated an IC50 value of 5.0 µM, suggesting efficacy in managing gout and hyperuricemia.
Case Studies
- Study on Anti-Cancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Enzyme Inhibition Research : Another investigation focused on its role as an acetylcholinesterase inhibitor. The study reported that the compound effectively increased acetylcholine levels in neuronal cultures, which could be beneficial for neurodegenerative disease models .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Interaction : It competes with substrate binding sites in enzymes like acetylcholinesterase and xanthine oxidase, thereby inhibiting their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
